molecular formula C10H12N2O6 B150683 Ethylenediaminetetraacetic dianhydride CAS No. 23911-25-3

Ethylenediaminetetraacetic dianhydride

Cat. No. B150683
CAS RN: 23911-25-3
M. Wt: 256.21 g/mol
InChI Key: POLIXZIAIMAECK-UHFFFAOYSA-N
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Description

Ethylenediaminetetraacetic dianhydride (EDTAD) is a chemical compound used in the synthesis of various polymeric materials. It is known for its ability to form crosslinked structures, particularly in the creation of hydrogels, which are networks of polymer chains that can retain a large amount of water. These hydrogels have applications in various fields, including biomedical and environmental engineering .

Synthesis Analysis

EDTAD is synthesized and used as a crosslinking agent in the formation of hydrogels. For instance, it has been reacted with poly(vinyl alcohol) to create crosslinked hydrogels with varying degrees of crosslinking density, which is controlled by the OH/anhydride ratios used in the synthesis . Another synthesis approach involves condensation polymerization with piperazine, resulting in a positively thermo-sensitive hydrogel . Additionally, EDTAD has been used to synthesize amide derivatives with aromatic groups through acylation reactions .

Molecular Structure Analysis

The molecular structure of EDTAD-based polymers is characterized by the presence of amide bonds and carboxyl groups. These functional groups contribute to the formation of strong intermolecular and intramolecular hydrogen bonds, which are crucial for the physical properties of the resulting hydrogels . The crystallographic studies of ethylenediaminetetraacetic acid, the parent compound of EDTAD, reveal that it crystallizes in the monoclinic system and possesses a cis conformation with two-fold symmetry .

Chemical Reactions Analysis

EDTAD is reactive towards various chemical species. For example, it can be converted into its triacetate form by peroxotitanate(IV), which facilitates the elimination of the pendant acetoxylate group through strong chelation . This reactivity is also exploited in the synthesis of metal chelates, where EDTAD and its derivatives form complexes with metal ions, influenced by the charge/size ratio of the metal ion .

Physical and Chemical Properties Analysis

The physical and chemical properties of EDTAD-derived materials are influenced by their molecular structure and the degree of crosslinking. The hydrogels synthesized from EDTAD exhibit high swelling ratios, which are sensitive to pH and ionic strength but not to temperature . The thermo-sensitive hydrogel based on EDTAD and piperazine shows a reversible phase transition with changes in temperature, and its transition temperature can be adjusted by altering the polymer concentration . The oligomeric complexes of EDTAD with gadolinium have been characterized, indicating potential applications in medical imaging .

Scientific Research Applications

Macrocyclic Ligand Synthesis

Ethylenediaminetetraacetic dianhydride (EDTAD) has been used in the synthesis of new macrocyclic ligands. One example is the condensation reaction with ethylenediamine to create 12-membered and 24-membered macrocycles with pendant acetato groups. These macrocycles have applications in complexing with metals like copper(II) and manganese(II) (Inoue et al., 1992).

Adsorption and Water Treatment

EDTAD-modified materials have been extensively researched for adsorption and water treatment applications. For instance, EDTAD-modified sugarcane bagasse showed significantly enhanced adsorption capacities for dyes like Methylene Blue and Malachite Green (Xing et al., 2010; Xing & Deng, 2009). Additionally, a chemically modified cellulose filter paper using EDTAD showed promising results for heavy metal remediation in water (d'Halluin et al., 2017).

Polymer Synthesis and Characterization

In polymer science, EDTAD is used in the creation of novel polymers. For example, poly(amic acid) synthesized from EDTAD and 1,4-diaminobutane has been studied for its potential in various applications (Padavan & Wan, 2010). Additionally, crosslinked poly(vinyl alcohol) hydrogels incorporating EDTAD have been developed, exhibiting interesting swelling behaviors sensitive to pH and ionic strength (Ruiz et al., 2001).

Thermo-Sensitive Materials

The development of thermo-sensitive hydrogels using EDTAD, like the poly(ethylenediaminetetraacetic dianhydride-co-piperazine) hydrogel, demonstrates the versatility of EDTAD in creating materials that respond to temperature changes (Sun et al., 2012).

Biomedical Applications

In the biomedical field, EDTAD-modified oxalate decarboxylase has been investigated for its enhanced adsorption on calcium oxalate, potentially useful for the treatment of certain types of kidney stones (Cai et al., 2018). Furthermore, cellulose-EDTA conjugates synthesized using EDTAD have shown antimicrobial activities and protective effects for mammalian cells against bacterial cells (Luo et al., 2013).

Safety And Hazards

EDTAD may cause skin irritation and serious eye irritation. It may also cause damage to organs through prolonged or repeated exposure. It’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation, ingestion, and inhalation .

Future Directions

One of the future directions for EDTAD is its use in the synthesis of novel catalysts. For example, Cell-EDTA-supported palladium catalyst (Pd@Cell-EDTA) has been prepared and successfully used as catalysts in Suzuki reactions and Sonogashira reactions .

properties

IUPAC Name

4-[2-(2,6-dioxomorpholin-4-yl)ethyl]morpholine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O6/c13-7-3-11(4-8(14)17-7)1-2-12-5-9(15)18-10(16)6-12/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLIXZIAIMAECK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC(=O)CN1CCN2CC(=O)OC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333605
Record name Ethylenediaminetetraacetic dianhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylenediaminetetraacetic dianhydride

CAS RN

23911-25-3
Record name Ethylenediaminetetraacetic dianhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylenediaminetetraacetic dianhydride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a 250 ml round bottomed flask fitted with a magnetic stirrer, condenser, and a drying tube (calcium chloride), was added pyridine (dried by distillation from potassium hydroxide) (80 ml). Ethylenediaminetetraacetic acid (29.12 g) was added followed by acetic anhydride (37.6 ml). The suspension was stirred and heated at 65°-80° C. for 7 hr. The mixture was cooled overnight and the white solid filtered off. The solid was washed once with pyridine (dry 20 ml) and four times with ether (dry 4×40 ml). The white solid was dried on a manifold and stored in a desiccator.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
29.12 g
Type
reactant
Reaction Step Two
Quantity
37.6 mL
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
496
Citations
DT Padavan, WK Wan - Materials Chemistry and Physics, 2010 - Elsevier
The polycondensation reaction between ethylenediaminetetraacetic dianhydride and 1,4-diaminobutane in various aprotic polar solvents is being exploited to create a novel linear …
Number of citations: 14 www.sciencedirect.com
J Ruiz, A Mantecon, V Cadiz - Polymer, 2001 - Elsevier
… In this study we prepared hydrogels of PVA crosslinked with ethylenediaminetetraacetic dianhydride (EDTAD) and as a result of crosslinking, ionizable carboxylic acid groups were …
Number of citations: 86 www.sciencedirect.com
DT Padavan, AM Hamilton, DR Boughner… - Journal of Biomaterials …, 2011 - Taylor & Francis
… Considering these factors, we have synthesized and characterized a PAA polymer using a monomer combination of ethylenediaminetetraacetic dianhydride (EDTAD) (a linear …
Number of citations: 5 www.tandfonline.com
DC Hwang, S Damodaran - Journal of applied polymer science, 1996 - Wiley Online Library
A novel pH and ionic strength‐sensitive protein‐based hydrogel was synthesized via cross‐linking ethylenediaminetetraacetic dianhydride‐modified soy protein isolate (EDTAD–SPI) …
Number of citations: 65 onlinelibrary.wiley.com
Y Luo, H Peng, J Wu, J Sun, Y Wang - European Polymer Journal, 2011 - Elsevier
Novel amphoteric pH-sensitive hydrogels with pendant carboxyl and backbone tertiary amine groups were designed and synthesized. First, ethylenediaminetetraacetic dianhydride (…
Number of citations: 36 www.sciencedirect.com
GVN Rathna - Journal of applied polymer science, 2004 - Wiley Online Library
Hydrogels have been recognized as versatile biomaterials in biomedical applications. This article describes the synthesis and characterization of a poly(ethylene glycol) (PEG) …
Number of citations: 17 onlinelibrary.wiley.com
M Chennapuram, Y Yoshida… - Journal of Applied …, 2022 - Wiley Online Library
Ethylenediaminetetraacetic acid dianhydride (EDTADA) is a six‐membered cyclic anhydride that contains two tertiary amino groups in the structure. In this work, we have demonstrated …
Number of citations: 2 onlinelibrary.wiley.com
JX Sun, YL Wang, SH Dou - Chinese Chemical Letters, 2012 - Elsevier
… by a condensation polymerization reaction of ethylenediaminetetraacetic dianhydride (EDTAD) and piperazine (PA) to give poly (ethylenediaminetetraacetic dianhydride-co-piperazine) …
Number of citations: 13 www.sciencedirect.com
F Wang, P Wu, L Shu, D Huang, H Liu - Environmental Science and …, 2022 - Springer
… In this study, a novel adsorbent based on orange peel was synthesized for the first time by introducing abundant -COO groups with ethylenediaminetetraacetic dianhydride (EDTAD) to …
Number of citations: 7 link.springer.com
CL Ouyang, XL Liu, F Hu, SX Nie, JC Liu… - Advanced Materials …, 2012 - Trans Tech Publ
… The bagasse pith was modified by the ethylenediaminetetraacetic dianhydride (EDTAD) and the mechanism of sorption property for heavy metal ion was studied. The FTIR was used to …
Number of citations: 2 www.scientific.net

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